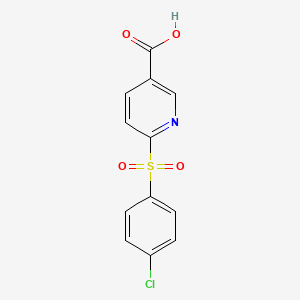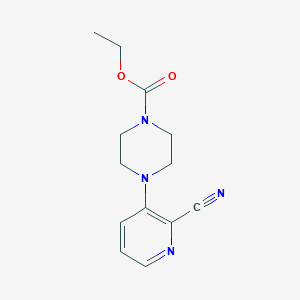
6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-chlorobenzenesulfonyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Pyridine-3-carboxylic acid is reacted with 4-chlorobenzenesulfonyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the sulfonyl group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Scientific Research Applications
6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Chlorobenzenesulfonyl chloride: Lacks the pyridine ring, limiting its applications in organic synthesis.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but without the sulfonyl group, used primarily as a vitamin (niacin).
Uniqueness
6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxylic acid is unique due to the presence of both the sulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-2-4-10(5-3-9)19(17,18)11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWUSNGMAGACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12243819.png)
![Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B12243822.png)
![5-Chloro-6-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12243824.png)
![2-Benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243832.png)
![3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12243840.png)
![2-methoxy-5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12243853.png)

![1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B12243880.png)
![3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12243885.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12243889.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B12243893.png)
![5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12243909.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B12243912.png)
![Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate](/img/structure/B12243915.png)
